Methyl 2,3,4-trichlorobenzoate

説明

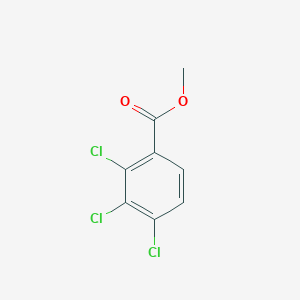

Methyl 2,3,4-trichlorobenzoate is an organic compound with the molecular formula C8H5Cl3O2 It is a derivative of benzoic acid where the hydrogen atoms at positions 2, 3, and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2,3,4-trichlorobenzoate can be synthesized through the esterification of 2,3,4-trichlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the chlorination of methyl benzoate followed by purification steps to isolate the desired product. The chlorination process can be controlled to ensure the selective substitution of chlorine atoms at the 2, 3, and 4 positions.

Types of Reactions:

Reduction: this compound can undergo reduction reactions, particularly electroreduction, where the chlorine atoms are removed, and the benzene ring may be hydrogenated.

Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,3,4-trichlorobenzoic acid and methanol.

Common Reagents and Conditions:

Electroreduction: Conducted in solvent-supporting electrolytes with specific potentials to achieve dechlorination.

Nucleophilic Substitution: Utilizes nucleophiles such as hydroxide ions or amines under appropriate conditions.

Hydrolysis: Requires acidic or basic aqueous solutions and elevated temperatures.

Major Products:

Reduction: Dechlorinated benzoates and hydrogenated benzene derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2,3,4-trichlorobenzoic acid and methanol.

科学的研究の応用

Organic Synthesis

Methyl 2,3,4-trichlorobenzoate serves as a versatile intermediate in organic synthesis. Its chlorinated structure allows for various chemical transformations, making it a valuable building block for synthesizing more complex molecules.

Key Applications:

- Synthesis of Bioactive Compounds: It is used to create compounds with potential biological activity, such as herbicides and fungicides. The presence of chlorine atoms enhances the reactivity of the compound, allowing for selective reactions that lead to desired products.

- Dye Manufacturing: The compound is utilized in the production of dyes due to its ability to form stable complexes with metal ions, which are essential in dye chemistry.

Agrochemicals

The agricultural sector benefits from this compound through its application in developing pesticides and herbicides. Its chlorinated derivatives exhibit enhanced activity against pests and weeds.

Case Studies:

- Herbicide Development: Research indicates that derivatives of this compound can be formulated into effective herbicides that target specific weed species while minimizing harm to crops.

- Pesticide Formulations: The compound is incorporated into pesticide formulations to improve efficacy and stability under various environmental conditions.

Pharmaceuticals

In the pharmaceutical industry, this compound is explored for its potential in drug development. Its structural properties allow for modifications that can lead to novel therapeutic agents.

Research Findings:

- Antimicrobial Activity: Studies have shown that certain derivatives exhibit antimicrobial properties, making them candidates for further development as antibiotics or antifungal agents.

- Pharmacological Studies: Ongoing research focuses on understanding the pharmacokinetics and toxicology of compounds derived from this compound to ensure safety and efficacy in medicinal applications.

Material Science

This compound also finds applications in material science. Its chemical properties are exploited in developing advanced materials with specific functional characteristics.

Applications:

- Polymer Chemistry: It serves as a monomer or co-monomer in synthesizing polymers with tailored properties for use in coatings and adhesives.

- Nanotechnology: Research indicates potential uses in creating nanomaterials that can be applied in electronics and energy storage devices due to their unique electronic properties.

Toxicological Considerations

While this compound has numerous applications, it is essential to consider its toxicological profile. Studies indicate that chlorinated benzenes can pose health risks if not handled properly.

Health Impacts:

- Prolonged exposure may lead to adverse health effects affecting the liver and kidneys.

- Regulatory agencies monitor its use to mitigate environmental impacts and ensure safety standards are met.

作用機序

The mechanism of action of methyl 2,3,4-trichlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing 2,3,4-trichlorobenzoic acid, which may interact with enzymes or receptors. The chlorine atoms can participate in electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Methyl 2,4,6-trichlorobenzoate: Another trichlorinated benzoate with chlorine atoms at different positions, leading to different chemical properties and reactivity.

Methyl 2,3,5-trichlorobenzoate: Similar structure but with chlorine atoms at the 2, 3, and 5 positions, affecting its chemical behavior.

Methyl 2,3,6-trichlorobenzoate: Chlorine atoms at the 2, 3, and 6 positions, resulting in unique reactivity patterns.

Uniqueness: Methyl 2,3,4-trichlorobenzoate is unique due to the specific positioning of chlorine atoms, which influences its electrochemical behavior, regioselectivity in reactions, and potential applications. The presence of chlorine atoms at the 2, 3, and 4 positions makes it distinct from other trichlorinated benzoates, affecting its chemical and physical properties.

生物活性

Methyl 2,3,4-trichlorobenzoate is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and implications in environmental health. This article synthesizes existing research findings on the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and ecological impact.

- Molecular Formula : C8H5Cl3O2

- Molecular Weight : 253.48 g/mol

- Structure : Contains a benzoate moiety with three chlorine substituents at the 2, 3, and 4 positions.

Toxicological Profile

This compound is part of a broader class of trichlorobenzenes known for their toxicity. Studies have indicated various adverse effects associated with exposure to chlorinated benzenes:

- Acute Toxicity : Research indicates that exposure to high concentrations can lead to significant toxicity in aquatic organisms. For instance, the lowest observed effect concentration (LOEC) for fish was reported at 0.04 mg/L .

- Chronic Effects : Long-term exposure has been linked to liver and kidney damage in animal models. In rats administered with trichlorobenzene isomers, liver necrosis and renal lesions were observed .

- Metabolism : The metabolism of methyl trichlorobenzoates often involves the induction of cytochrome P450 enzymes, which play a crucial role in the biotransformation of xenobiotics. For example, studies have shown that metabolites derived from trichlorobenzenes can enhance the activity of delta-aminolevulinic acid (ALA) synthetase, an enzyme involved in heme biosynthesis .

Ecotoxicological Impact

The environmental persistence and bioaccumulation potential of this compound raise concerns regarding its ecological impact:

- Bioaccumulation : Laboratory tests indicate bioconcentration factors ranging from 120 to 3,200 in aquatic organisms. Field data suggest even higher accumulation rates .

- Aquatic Toxicity : Chronic exposure studies have shown detrimental effects on crustaceans and fish populations, with NOEC values indicating significant ecological risks at low concentrations .

Study on Hepatic Effects

A pivotal study examined the hepatic effects of various chlorinated benzenes in rats. It was found that administration of this compound led to dose-dependent increases in liver weight and alterations in liver histopathology:

| Dose (mg/kg/day) | Liver Weight Increase (%) | Histopathological Findings |

|---|---|---|

| 10 | 15 | Mild steatosis |

| 50 | 28 | Moderate necrosis |

| 100 | 40 | Severe necrosis |

This study underscores the compound's potential for causing liver damage at relatively low doses .

Environmental Impact Assessment

An assessment conducted on the environmental fate of methyl trichlorobenzoates indicated high persistence in soil and sediment environments. The degradation half-life exceeded 200 days under realistic conditions, suggesting significant long-term ecological risks .

特性

IUPAC Name |

methyl 2,3,4-trichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROGZMXHUGOFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293647 | |

| Record name | Benzoic acid,2,3,4-trichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-33-6 | |

| Record name | Methyl 2,3,4-trichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89978-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 91135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089978336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid,2,3,4-trichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。